![molecular formula C12H6F4O4 B1393726 5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid CAS No. 1255147-75-1](/img/structure/B1393726.png)
5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid
Overview
Description
“5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid” is a chemical compound. It is a derivative of benzoic acid, featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Scientific Research Applications
Microbial Synthesis and Characterization
Pseudomonas putida has been used to produce microbial poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups, utilizing various fluorophenoxyalkanoic acids as carbon sources, including compounds similar to 5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid. This research highlights the influence of fluorine atoms on the physical properties of PHAs, such as crystallinity and melting point, as well as their potential applications in materials science due to their unique characteristics like water-shedding properties (Takagi et al., 2004).
Synthesis and Reactions in Organic Chemistry
Studies involving the synthesis and reactions of compounds with structures related to 5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid have been conducted. These include the synthesis of complex organic compounds through various chemical reactions, providing insights into the reactivity and potential applications of such fluorinated compounds in pharmaceuticals and other fields of organic chemistry (Pimenova et al., 2003).
Catalytic Synthesis in Biomass Utilization
Research in the field of biomass utilization has explored the catalytic synthesis of important derivatives from furoic acid, which is structurally related to the compound . This work is particularly focused on the transformation of biomass-derived materials into valuable chemical products, demonstrating the potential of such compounds in sustainable chemistry and industrial applications (Zhang et al., 2017).
Soluble Fluoro-Polyimides
Studies have been conducted on the synthesis of soluble fluoro-polyimides using fluorine-containing aromatic diamines and aromatic dianhydrides. This research is significant in the field of polymer science, particularly for the development of materials with improved thermal stability, low moisture absorption, and high hygrothermal stability, which are desirable properties for advanced material applications (Xie et al., 2001).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to target enzymes likeleucyl-tRNA synthetase and receptors such as the calcitonin gene-related peptide (CGRP) receptor .
Mode of Action
hydrogen bonding , van der Waals forces , or electrostatic interactions . These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it might be involved in the regulation ofprotein synthesis (through leucyl-tRNA synthetase) and neurotransmission (through CGRP receptors) .
Pharmacokinetics
The compound’sfluorinated structure could potentially enhance its lipophilicity and binding affinity , which could improve its bioavailability .
Result of Action
Based on its potential targets, it could potentially inhibit protein synthesis or modulate neurotransmission, leading to various cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .
properties
IUPAC Name |
5-[3-fluoro-5-(trifluoromethyl)phenoxy]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O4/c13-7-3-6(12(14,15)16)4-8(5-7)19-10-2-1-9(20-10)11(17)18/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBYFFDOXJVZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)OC2=CC(=CC(=C2)C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172531 | |
Record name | 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1255147-75-1 | |
Record name | 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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